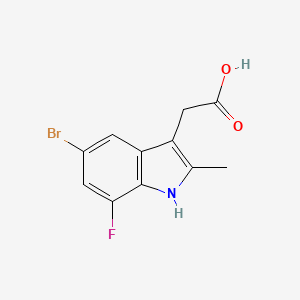

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

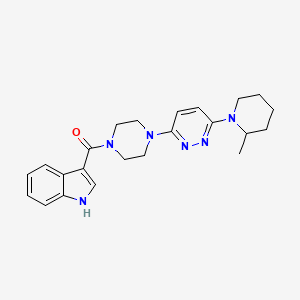

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid (BFMIA) is a small molecule compound with potential applications in a variety of scientific research fields. It is a derivative of indole, which is a naturally occurring aromatic heterocyclic organic compound found in many plants and animals. BFMIA is a functionalized indole derivative that can be used to study the effects of indole derivatives on biochemical and physiological processes.

Scientific Research Applications

Absorption and Fluorescence Spectra

Research on the absorption and fluorescence spectra of indole-3-acetic acid derivatives, including those with halogen substitutions like fluoro and bromo, has revealed their potential in experimental cancer therapeutics and as plant growth regulators. These compounds exhibit specific absorbance and fluorescence characteristics, making them useful in biophysical studies and possibly in fluorescent tagging for biological research (Carić et al., 2004).

Chromatographic Analysis

Indoleacetic acids, including fluoro and bromo derivatives, have been analyzed using chromatographic techniques for their presence in biological samples. This analytical method supports the research on the physiological and biochemical roles of these compounds in organisms (Chilcote, 1972).

Crystal Structure Studies

The crystal structure analysis of fluoro and bromo-substituted indole derivatives provides insights into their molecular conformation, electronic structure, and potential interactions in biological systems. These studies contribute to the development of new therapeutic agents and the understanding of their mechanism of action at the molecular level (Xiong et al., 2006).

Synthetic Applications and Biological Activities

The synthesis and application of halogen-substituted indole derivatives in the development of new compounds with potential biological activities are areas of significant interest. Research in this domain explores the synthesis of novel compounds, their potential as anticancer agents, and their applications in medicinal chemistry (Yao et al., 2016).

Reactivity and Spectroscopic Properties

Comparative studies on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including those with fluoro and bromo groups, have been conducted. These investigations provide valuable information on the chemical properties of these compounds, which is essential for their application in various scientific and industrial fields (Srivastava et al., 2015).

Mechanism of Action

Indole Derivatives and Their Biological Potential

Indole derivatives are a significant group of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Biochemical Pathways

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives might be involved in various biochemical pathways related to plant growth and development .

properties

IUPAC Name |

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQFTKBOIMTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)Br)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate](/img/structure/B2978252.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2978256.png)

![Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2978259.png)

![ethyl 4-({[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2978266.png)

![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/no-structure.png)

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)